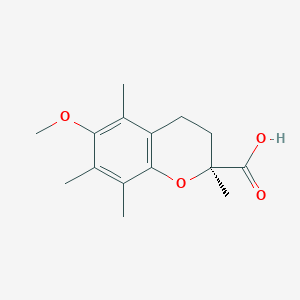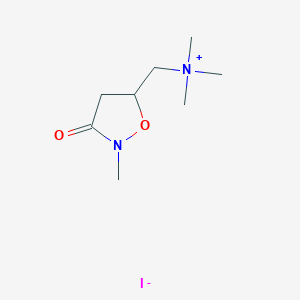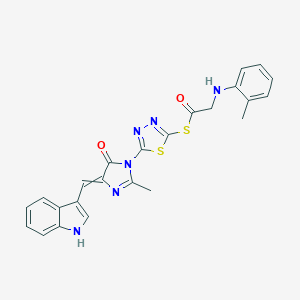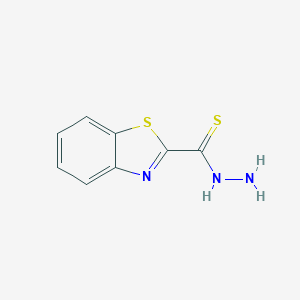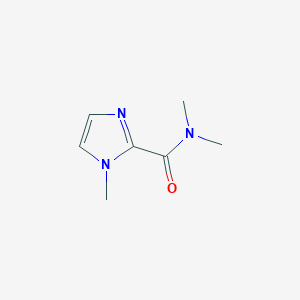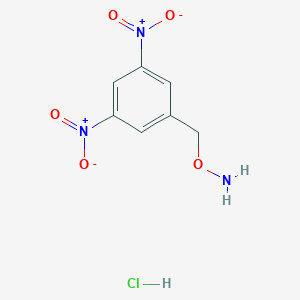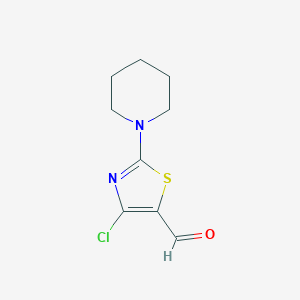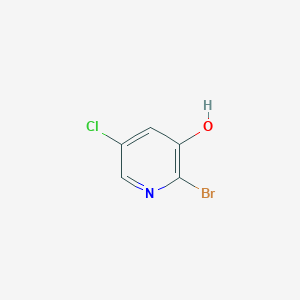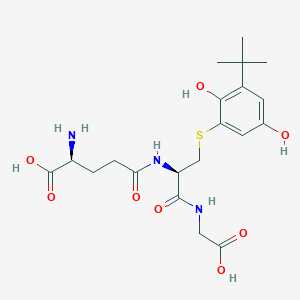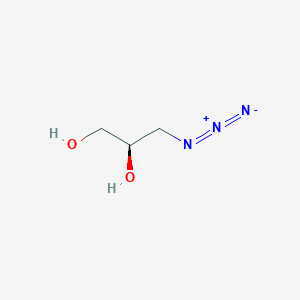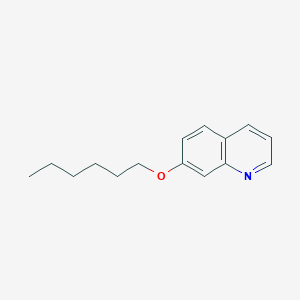
7-Hexoxyquinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Hexoxyquinoline, also known as 7-OQ, is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. This molecule is a derivative of quinoline, a heterocyclic aromatic compound that has been extensively studied for its biological and pharmacological properties.
Mecanismo De Acción
The mechanism of action of 7-hexoxyquinoline is not fully understood. However, it is believed that the molecule exerts its biological activity by interacting with specific targets in cells. For example, 7-hexoxyquinoline has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation.
Efectos Bioquímicos Y Fisiológicos
The biochemical and physiological effects of 7-hexoxyquinoline depend on the specific application. In medicinal chemistry, 7-hexoxyquinoline has been shown to have antimicrobial activity against a range of bacteria and fungi. It has also been investigated for its anticancer properties, with studies showing that it can induce apoptosis and inhibit cell proliferation in cancer cells. In material science, 7-hexoxyquinoline has been used as a building block for the synthesis of organic semiconductors and fluorescent dyes. In analytical chemistry, 7-hexoxyquinoline has been used as a chelating agent for metal ion detection.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 7-hexoxyquinoline in lab experiments is its versatility. This molecule can be used in various applications, including medicinal chemistry, material science, and analytical chemistry. Another advantage is its ease of synthesis, which makes it readily available for research purposes. However, one limitation of using 7-hexoxyquinoline is its limited solubility in water, which can make it challenging to work with in aqueous solutions.
Direcciones Futuras
There are several future directions for research on 7-hexoxyquinoline. In medicinal chemistry, further studies are needed to investigate its potential as an anticancer and anti-inflammatory agent. In material science, research can focus on the development of new organic semiconductors and fluorescent dyes based on 7-hexoxyquinoline. In analytical chemistry, research can explore the use of 7-hexoxyquinoline as a chelating agent for metal ion detection in environmental and biological samples.
In conclusion, 7-hexoxyquinoline is a versatile molecule that has been the subject of scientific research due to its potential applications in various fields. Its ease of synthesis and versatility make it a valuable compound for research purposes. Further studies are needed to fully understand its mechanism of action and explore its potential applications in different fields.
Métodos De Síntesis
The synthesis of 7-hexoxyquinoline involves the reaction of 2,6-dibromoquinoline with n-hexanol in the presence of a base. This reaction leads to the formation of 7-hexoxyquinoline as the main product. The purity of the compound can be improved by recrystallization and column chromatography.
Aplicaciones Científicas De Investigación
7-Hexoxyquinoline has been studied for its potential applications in various fields, including medicinal chemistry, material science, and analytical chemistry. In medicinal chemistry, 7-hexoxyquinoline has been investigated for its antimicrobial, anticancer, and anti-inflammatory properties. In material science, 7-hexoxyquinoline has been used as a building block for the synthesis of organic semiconductors and fluorescent dyes. In analytical chemistry, 7-hexoxyquinoline has been used as a chelating agent for metal ion detection.
Propiedades
Número CAS |
131802-59-0 |
|---|---|
Nombre del producto |
7-Hexoxyquinoline |
Fórmula molecular |
C15H19NO |
Peso molecular |
229.32 g/mol |
Nombre IUPAC |
7-hexoxyquinoline |
InChI |
InChI=1S/C15H19NO/c1-2-3-4-5-11-17-14-9-8-13-7-6-10-16-15(13)12-14/h6-10,12H,2-5,11H2,1H3 |
Clave InChI |
ACSASSNGZBRBGJ-UHFFFAOYSA-N |
SMILES |
CCCCCCOC1=CC2=C(C=CC=N2)C=C1 |
SMILES canónico |
CCCCCCOC1=CC2=C(C=CC=N2)C=C1 |
Otros números CAS |
131802-59-0 |
Sinónimos |
7-hexoxyquinoline 7-hexyloxyquinoline |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



